N-(4-bromophenyl)-2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound features a central 1H-imidazole ring substituted at the 1-position with a carbamoylmethyl group (–CH₂C(O)NH₂) and at the 5-position with a hydroxymethyl group (–CH₂OH). The imidazole’s 2-position is linked via a sulfanyl (–S–) bridge to an acetamide moiety, which is further substituted with a 4-bromophenyl group at the nitrogen atom.
Properties
IUPAC Name |
2-[2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O3S/c15-9-1-3-10(4-2-9)18-13(22)8-23-14-17-5-11(7-20)19(14)6-12(16)21/h1-5,20H,6-8H2,(H2,16,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPYJNSPGYYLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components, including a bromophenyl moiety, an imidazole ring, and a sulfanyl group, suggest diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural characteristics:
- Bromophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Imidazole Ring : Known for its role in various biological processes, including enzyme catalysis and receptor binding.
- Sulfanyl Group : May contribute to the compound's reactivity and interaction with biological systems.
Anticancer Activity
Research indicates that compounds with imidazole rings often exhibit anticancer properties. A study involving similar imidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. The most active compounds showed considerable inhibition of DNA synthesis and induced apoptosis in cancer cells .
| Compound | Cell Line | Cytotoxicity | Mechanism |
|---|---|---|---|
| 11 | HT-29 | High | DNA fragmentation |
| 12 | MCF-7 | Moderate | Apoptosis induction |
| 13 | HT-29 | Very High | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example, derivatives of imidazole have exhibited activity against E. coli and S. aureus through mechanisms involving disruption of DNA synthesis and cell wall integrity .
Mechanistic Insights
The unique combination of functional groups in this compound allows for diverse interactions with biological targets. Studies indicate that the imidazole moiety can participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to proteins involved in cancer progression and microbial resistance.
Case Studies
- In Vitro Studies : A series of experiments were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations.
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Key Observations
- Substituent Effects : Hydrophilic groups (e.g., hydroxymethyl, carbamoylmethyl) may enhance solubility but reduce membrane permeability. Bromophenyl/chlorophenyl groups improve lipophilicity, aiding target binding.
- Core Heterocycles: Imidazole and pyridazinone derivatives target enzymes (IMPDH) or receptors (FPR2), whereas oxadiazole analogs inhibit metabolic enzymes.
- Biological Targets : Structural variations correlate with divergent activities, emphasizing the need for tailored design based on therapeutic goals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
